4-nitro-N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide
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Overview
Description
4-nitro-N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a complex organic compound characterized by its unique structure, which includes a nitro group, an indole moiety, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thioether Formation: The indole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Amide Bond Formation: The resulting compound is coupled with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amine group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to modify the carbonyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Reduction of Nitro Group: 4-amino-N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide.
Substitution on Aromatic Rings: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s structure suggests potential biological activity. It could be investigated for its interactions with biological targets such as enzymes or receptors, potentially leading to the development of new drugs.
Medicine
Given its structural complexity, the compound might exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities. Research could focus on its efficacy and mechanism of action in various disease models.
Industry
In material science, the compound could be used in the development of novel materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it a versatile candidate for material modification.
Mechanism of Action
The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, the nitro group could participate in redox reactions, while the indole moiety might engage in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
4-nitro-N-(2-(3-(methylthio)-1H-indol-1-yl)ethyl)benzamide: Similar structure but with a methylthio group instead of the phenylaminoethylthio group.
4-nitro-N-(2-(3-(ethylthio)-1H-indol-1-yl)ethyl)benzamide: Contains an ethylthio group instead of the phenylaminoethylthio group.
Uniqueness
The presence of the phenylaminoethylthio group in 4-nitro-N-(2-(3-((2-oxo-2-(phenylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide adds to its structural complexity and potential for diverse chemical reactivity. This makes it unique compared to simpler analogs, potentially offering a broader range of applications in scientific research and industry.
Properties
IUPAC Name |
N-[2-[3-(2-anilino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4S/c30-24(27-19-6-2-1-3-7-19)17-34-23-16-28(22-9-5-4-8-21(22)23)15-14-26-25(31)18-10-12-20(13-11-18)29(32)33/h1-13,16H,14-15,17H2,(H,26,31)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLXYLHAXJBTMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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